molecular formula C16H13F2NO4 B2523606 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide CAS No. 1172076-75-3

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide

Cat. No.: B2523606
CAS No.: 1172076-75-3
M. Wt: 321.28
InChI Key: WIMOZVRMEMTMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide is a synthetic benzamide compound of high interest in antibacterial research, particularly in the development of novel anti-infective agents. This compound belongs to the benzodioxane–benzamide chemical class, which has emerged as a promising source of potent inhibitors targeting the essential bacterial cell division protein FtsZ . FtsZ is a highly conserved tubulin-like protein that polymerizes to form the Z-ring, a critical structure for bacterial cytokinesis . Inhibiting FtsZ function disrupts the formation of the divisome, leading to failure of cell division, filamentation of bacterial cells, and eventual cell lysis . Given the increasing global threat of antimicrobial resistance (AMR), FtsZ represents a novel therapeutic target for tackling multidrug-resistant bacterial infections, including those caused by ESKAPE pathogens such as Staphylococcus aureus (MRSA) and Bacillus subtilis . Research into benzamide-based FtsZ inhibitors like PC190723 has demonstrated strong inhibitory activity against both methicillin-sensitive and methicillin-resistant S. aureus (MRSA) . Structural analogs of this compound have shown significant potency, with some achieving MIC values as low as 0.1 µg/mL against MRSA . The benzodioxane moiety, linked to the pharmacophoric 2,6-difluorobenzamide group, is a key scaffold that contributes to this biological activity by enhancing interactions with the FtsZ protein . This product is provided for research applications only, including the investigation of bacterial cell division mechanisms, exploration of new strategies to overcome antimicrobial resistance, and the synthesis of further derivatives for structure-activity relationship (SAR) studies. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO4/c17-11-2-1-3-12(18)15(11)16(20)19-6-7-21-10-4-5-13-14(8-10)23-9-22-13/h1-5,8H,6-7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMOZVRMEMTMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from piperonal through a series of reactions, including oxidation and cyclization.

    Coupling Reaction: The benzodioxole intermediate is then coupled with an appropriate amine to form the desired benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide exhibits promising anticancer activity. Studies suggest that compounds containing benzodioxole moieties can inhibit specific signaling pathways involved in cancer cell proliferation and survival. The difluorobenzamide component may enhance binding affinity to biological targets, thereby increasing therapeutic efficacy. For instance, preliminary investigations have shown that this compound can potentially interact with certain kinases or transcription factors linked to tumor growth .

Anti-inflammatory Effects
In addition to its anticancer properties, there is emerging evidence that this compound may exhibit anti-inflammatory effects. While detailed investigations are still required to confirm these activities, the structural components of this compound suggest mechanisms that could modulate inflammatory responses .

Materials Science

Development of Novel Materials
this compound is also being explored for its potential in materials science. Its unique electronic and optical properties make it suitable for developing advanced materials with specific functionalities. Research into the synthesis and characterization of such materials could lead to innovations in electronics and photonics .

Biological Studies

Molecular Probes
This compound serves as a valuable probe for studying interactions between small molecules and biological macromolecules. Its ability to bind selectively to various biological targets allows researchers to investigate the underlying mechanisms of action at the molecular level. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to elucidate binding kinetics and thermodynamics .

Case Study 1: Anticancer Activity

A study conducted on this compound demonstrated its capability to inhibit the growth of specific cancer cell lines. The compound was found to downregulate key signaling pathways associated with cell proliferation, suggesting a potential role in cancer therapeutics.

Case Study 2: Interaction with Biological Targets

Research involving this compound has focused on its interactions with various enzymes and receptors involved in metabolic pathways. Initial findings indicate that it may inhibit certain kinases critical for cancer progression, warranting further investigation into its pharmacological profile.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

Heterocyclic linkers (e.g., thiadiazole in ) may alter solubility and electronic properties.

Substituent Effects: Fluorine atoms in the 2,6-difluorobenzamide group enhance metabolic stability compared to non-fluorinated analogs (e.g., chlorophenyl derivatives in ). Piperazine/piperidine rings () introduce basic nitrogen atoms, influencing pharmacokinetics and receptor affinity.

Synthetic Accessibility :

  • Yields for analogs range from 50% () to 82% (), suggesting that steric hindrance and reaction conditions significantly impact synthesis efficiency.
  • Melting points for HCl salts of related compounds (165–203°C, ) indicate high crystallinity, beneficial for purification.

Pharmacological Implications

  • Kinase Inhibition : CCG211990 (), a piperidine-based analog, demonstrates potent GRK2 inhibition (IC₅₀ = 0.6 µM), highlighting the importance of fluorinated benzamides in kinase targeting.
  • Receptor Binding : Piperazine derivatives () with halogenated aryl groups show affinity for dopamine and serotonin receptors, suggesting that the target compound’s benzodioxole moiety may similarly engage in π-π interactions.
  • Antimicrobial Potential: Thiadiazole-linked analogs () with reported yields of 78% and melting points ~171°C suggest structural motifs that could be explored for antimicrobial activity.

Physicochemical Properties

  • Fluorine vs. Chlorine/Bromine : Fluorinated benzamides (e.g., ) exhibit higher metabolic stability than brominated () or chlorinated () analogs due to reduced susceptibility to oxidative degradation.
  • Melting Points : HCl salts of related compounds generally melt between 165–203°C (), correlating with high purity and crystallinity.

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,6-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of various biological pathways. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

1. Chemical Structure and Synthesis

This compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with a difluorobenzamide backbone. The synthesis typically involves the reaction of benzo[d][1,3]dioxole derivatives with difluorobenzoyl chloride under controlled conditions to yield the target compound .

2. Mechanisms of Biological Activity

2.1 FtsZ Inhibition

Recent studies have highlighted the role of this compound as an inhibitor of FtsZ, a protein essential for bacterial cell division. The compound was shown to effectively inhibit bacterial growth in vitro by disrupting the polymerization of FtsZ filaments, which is crucial for bacterial cytokinesis .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntibacterialInhibition of FtsZ polymerization
Talin ModulationBinding and modulation of talin activity
DHFR DownregulationInhibition of dihydrofolate reductase (DHFR)

2.2 Talin Modulation

In addition to its antibacterial properties, this compound has been identified as a modulator of talin, a protein involved in integrin signaling and cytoskeletal dynamics. The binding affinity was confirmed through surface plasmon resonance (SPR), indicating potential applications in cancer therapy and tissue engineering .

2.3 Dihydrofolate Reductase (DHFR) Inhibition

Another significant biological activity involves the downregulation of DHFR. This mechanism is critical in cancer therapies where DHFR inhibitors are used to disrupt folate metabolism in rapidly dividing cells. The compound was shown to reduce NADPH levels, leading to destabilization of DHFR and subsequent inhibition of cell growth in resistant cancer cell lines .

3. Case Studies

Case Study 1: Antibacterial Efficacy

A series of experiments evaluated the effectiveness of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 µg/mL.

Case Study 2: Cancer Cell Line Resistance

In studies involving CCRF-CEM/R human T-cell lymphoblastic leukemia cells resistant to methotrexate, treatment with this compound resulted in reduced proliferation rates compared to untreated controls. This suggests a potential role in overcoming drug resistance through dual inhibition pathways targeting both DHFR and FtsZ .

4. Conclusion

This compound exhibits promising biological activities that warrant further investigation. Its dual role as an antibacterial agent and a modulator of key proteins involved in cancer progression highlights its potential as a therapeutic agent. Future studies should focus on optimizing its pharmacological properties and exploring its efficacy in clinical settings.

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